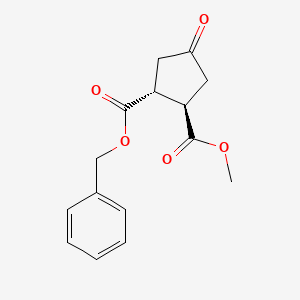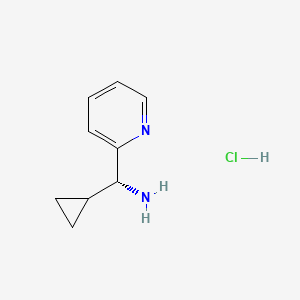
(R)-cyclopropyl(pyridin-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride is a chiral amine compound that features a cyclopropyl group attached to a pyridin-2-yl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Attachment to Pyridin-2-yl Moiety: The cyclopropyl group is then attached to the pyridin-2-yl moiety through nucleophilic substitution reactions.
Formation of Methanamine:
Industrial Production Methods
Industrial production methods for ®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted pyridin-2-yl derivatives.
Scientific Research Applications
®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-cyclopropyl(pyridin-2-yl)methanamine hydrochloride: The enantiomer of ®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride, which may exhibit different biological activities.
Pyridin-2-ylmethanamine: A structurally similar compound without the cyclopropyl group, used in similar applications.
Cyclopropylamine: A simpler compound with a cyclopropyl group, used as a building block in organic synthesis.
Uniqueness
®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride is unique due to its chiral nature and the presence of both cyclopropyl and pyridin-2-yl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(R)-cyclopropyl(pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;/h1-3,6-7,9H,4-5,10H2;1H/t9-;/m1./s1 |
InChI Key |
UCOQXOUIBFTFOG-SBSPUUFOSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC=N2)N.Cl |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
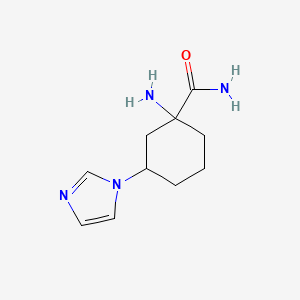


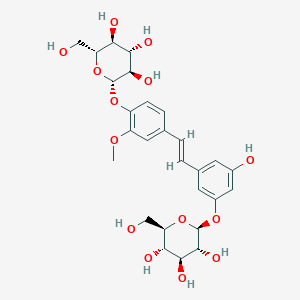

![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)


![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)
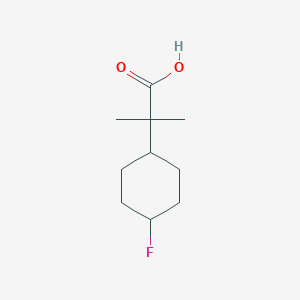
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid](/img/structure/B15240584.png)
